![molecular formula C19H21N7OS B6450038 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2548996-74-1](/img/structure/B6450038.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.15282949 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates various functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by cyclization reactions. The synthesis pathway is crucial for understanding the compound's efficacy and safety profile.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated cytotoxic effects against glioma cell lines. The most potent derivative showed an IC50 value of 5.13 µM , outperforming standard chemotherapy agents like 5-FU (IC50 = 8.34 µM) in specific cancer cell lines .
Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
---|---|---|
5f | 5.13 µM | 5.00 µM |
5-FU | 8.34 µM | 8.53 µM |
These findings suggest that compounds with similar structural motifs to the target compound may also possess significant anticancer properties.
The mechanism through which these compounds exert their effects often involves inducing apoptosis in cancer cells. Flow cytometry analysis revealed that the cytotoxic effects were primarily due to cell cycle arrest at various phases (G0/G1: 45.1% , S: 32.9% , G2/M: 19.5% ) . This indicates a potential therapeutic application in glioma treatment.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Inhibition of Enzyme Activity :
A study focusing on reversible inhibitors of lysine-specific demethylase 1 (LSD1) reported that pyrazole derivatives exhibited promising inhibitory activity with Kd values below 10 nM . This suggests potential applications in epigenetic regulation and cancer therapy. -
Antimicrobial Activity :
Compounds containing thiazole and pyrazole moieties have shown antimicrobial properties in various assays, indicating their potential as therapeutic agents against bacterial infections .
Scientific Research Applications
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Structure
The molecular structure of the compound features a pyridazine core substituted with a pyrazole and a thiazole moiety, contributing to its biological activity. The presence of multiple heterocycles enhances its interaction with biological targets.
Properties
- Molecular Formula : C₁₄H₁₈N₄O₁S
- Molecular Weight : 298.39 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that derivatives of pyrazole and pyridazine exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Properties : Studies have demonstrated that similar thiazole-containing compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The target compound's structure suggests potential effectiveness against resistant strains .
Agricultural Chemistry
The compound may also find applications in agrochemicals as a fungicide or pesticide due to its heterocyclic nature.
Data Table: Agricultural Applications
Application Type | Efficacy | Target Organism |
---|---|---|
Fungicide | High | Fungal pathogens |
Insecticide | Moderate | Insect pests |
Material Science
Due to its unique electronic properties, the compound can be used in the development of advanced materials.
Case Studies
Properties
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-12-7-13(2)26(23-12)17-4-3-16(21-22-17)18(27)24-8-14-10-25(11-15(14)9-24)19-20-5-6-28-19/h3-7,14-15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQJJVLXPEZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.